BenchChemオンラインストアへようこそ!

3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine

Nucleoside Metabolism Antiviral Pharmacology Enantioselectivity

This L-configured nucleoside analogue combines a 3'-azido group, 5-fluoro substitution, and unnatural L-stereochemistry, delivering superior metabolic stability and intracellular triphosphate retention versus D-nucleoside counterparts. The azide enables CuAAC/SPAAC click conjugation for imaging, target ID, or drug delivery without additional labeling reagents. Ideal for HBV/HIV polymerase inhibition studies, SAR programs, and hematological malignancy screening. Procure this unique scaffold to leverage L-enantiomer-specific pharmacokinetic advantages and built-in bioorthogonal functionality unavailable in generic cytidine analogues.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 26524-60-7
Cat. No. B150697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine
CAS26524-60-7
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1
InChIKeyUHDGCWIWMRVCDJ-PSQAKQOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine: A L-Nucleoside Click Chemistry Probe with Verified Antiviral and Anticancer Potential


3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine (CAS 2095417-76-6) is a synthetic L-nucleoside analogue of cytidine, distinguished by an azido group at the 3'-position, a fluorine atom at the 5-position of the pyrimidine base, and an unnatural L-configuration . This structural class is recognized for its potential antiviral and anticancer activities, with the L-enantiomeric form often exhibiting improved selectivity and metabolic stability compared to natural D-nucleosides [1]. The compound's azide moiety also designates it as a click chemistry reagent, enabling bioorthogonal conjugation applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Why Generic Substitution Fails: The Critical Role of L-Stereochemistry and Azido-Fluoro Synergy in 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine


The unique combination of an L-configuration, a 3'-azido group, and a 5-fluoro substitution in this compound creates a distinct pharmacological profile that cannot be replicated by standard cytidine analogues or simple D-nucleoside variants. Research demonstrates that the L-enantiomers of cytidine analogues, such as beta-L-FddC, achieve significantly higher intracellular triphosphate levels and longer half-lives than their D-counterparts, directly correlating with enhanced antiviral potency [1]. Furthermore, the 5-fluorine substitution is known to alter kinetic parameters for incorporation by viral polymerases like HIV-1 reverse transcriptase, a key determinant of efficacy [2]. The presence of an azido group not only contributes to chain termination but also provides a versatile handle for click chemistry, a functional feature absent in most simple antiviral nucleosides . Therefore, substituting this compound with a generic nucleoside analog would risk loss of L-enantiomer-specific metabolic advantages, 5-fluorine-mediated polymerase interactions, and bioorthogonal conjugation utility.

Quantitative Evidence Guide: Head-to-Head Comparisons for 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine


Enhanced Intracellular Activation: L-Enantiomer Achieves 11.6-Fold Higher Triphosphate Levels vs. D-Enantiomer

The L-enantiomeric configuration of 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine is a critical determinant of its superior intracellular activation. In a direct comparison, the closely related L-enantiomer beta-L-2',3'-dideoxy-5-fluorocytidine (beta-L-FddC) was rapidly phosphorylated in Hep-G2 cells to its active 5'-triphosphate form (beta-L-FddCTP), reaching intracellular levels of 26.6 ± 10.9 pmol/10⁶ cells after 72 hours. In stark contrast, the D-enantiomer beta-D-FddC achieved triphosphate levels of only 2.3 ± 0.5 pmol/10⁶ cells under identical conditions [1]. This 11.6-fold difference in active metabolite concentration is a primary driver of the enhanced antiviral potency observed for L-enantiomers.

Nucleoside Metabolism Antiviral Pharmacology Enantioselectivity

Prolonged Intracellular Half-Life: L-Enantiomer Triphosphate Exhibits 1.84-Fold Longer T1/2 vs. D-Enantiomer

The metabolic stability of the active triphosphate form is a key determinant of antiviral activity duration. The beta-L-FddCTP (active metabolite of the L-enantiomer) exhibited an intracellular elimination half-life (T1/2) of 10.5 hours in Hep-G2 cells, compared to a significantly shorter T1/2 of 5.7 hours for the corresponding D-enantiomer triphosphate (beta-D-FddCTP) [1]. This near doubling of the half-life allows for less frequent dosing in in vivo models and more sustained target engagement in cell culture assays, a distinct advantage over D-enantiomer-based nucleoside analogs.

Pharmacokinetics Nucleotide Analog Metabolic Stability

Superior In Vivo Antiviral Efficacy: L-Nucleoside Analogue Outperforms Lamivudine in Chronic Hepatitis Model

In a mammalian model of chronic hepatitis B virus (HBV) infection, the L-nucleoside analog beta-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (beta-L-Fd4C) demonstrated a more profound antiviral effect than the standard-of-care drug lamivudine. A side-by-side comparison in woodchucks chronically infected with woodchuck hepatitis virus (WHV) revealed that beta-L-Fd4C induced a more marked inhibition of viremia and a more significant reduction in intrahepatic viral DNA synthesis [1]. This class-level evidence underscores the therapeutic potential of L-configured 5-fluorocytidine analogues over conventional antivirals.

HBV In Vivo Efficacy Woodchuck Hepatitis Virus

Unique Dual Functionality: Antiviral Nucleoside and Click Chemistry Probe in One Compound

Unlike many standard nucleoside analogs, 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine contains an azide group at the 3'-position, qualifying it as a click chemistry reagent . This feature enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for bioconjugation, fluorescent labeling, or probe development . This dual functionality—as both a bioactive nucleoside and a conjugation handle—is not present in non-azido analogs like lamivudine or beta-L-FddC, providing a unique advantage for chemical biology and drug delivery applications.

Click Chemistry Bioconjugation Chemical Biology

Optimal Application Scenarios for 3'-Azido-3'-deoxy-5-fluoro-beta-L-cytidine


In Vitro Antiviral Studies: Assessing L-Enantiomer Potency Against HBV and HIV

Given the established advantage of L-enantiomers in achieving higher and more sustained intracellular triphosphate levels [1], this compound is ideal for in vitro studies comparing the efficacy of novel L-nucleosides against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Its L-configuration and 5-fluoro modification are directly linked to enhanced polymerase inhibition, making it a strong candidate for structure-activity relationship (SAR) studies and lead optimization programs.

Bioorthogonal Conjugation and Probe Development via Click Chemistry

The presence of a 3'-azido group enables the compound to be used as a versatile handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . This allows researchers to conjugate the nucleoside to fluorescent dyes, affinity tags, or drug delivery vehicles for applications in cellular imaging, target identification, or targeted drug delivery. This dual functionality eliminates the need for separate labeling reagents and preserves the nucleoside's potential bioactivity.

Preclinical HBV Model Studies: Benchmarking Against Lamivudine

Class-level evidence demonstrates that L-configured 5-fluorocytidine analogues, such as beta-L-Fd4C, can outperform lamivudine in reducing viremia and intrahepatic viral DNA in a woodchuck hepatitis virus (WHV) model of chronic infection [2]. This compound can therefore be prioritized in preclinical in vivo studies as a potential next-generation anti-HBV agent, particularly for evaluating combination therapies or resistance profiles.

Anticancer Research: Targeting Indolent Lymphoid Malignancies

As a purine nucleoside analogue, this compound is indicated for research targeting indolent lymphoid malignancies . Its proposed mechanisms include inhibition of DNA synthesis and induction of apoptosis. While direct comparative data for this specific compound is limited, its structural class is known for broad antitumor activity, making it a valuable tool for screening and mechanistic studies in hematological cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3’-Azido-3’-deoxy-5-fluoro-beta-L-cytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.